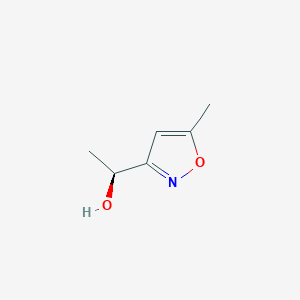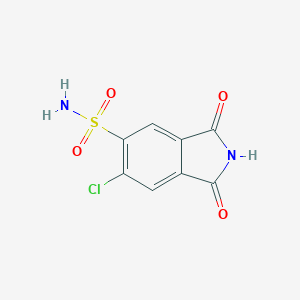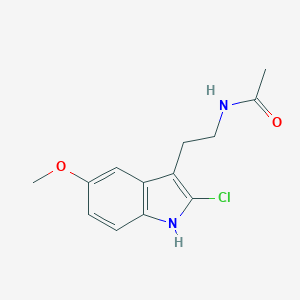
2-Chloromelatonin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloromelatonin is a synthetic analogue of the hormone melatonin, which is produced naturally in the pineal gland. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.
作用機序
The mechanism of action of 2-Chloromelatonin is similar to that of melatonin, but with some differences due to the presence of the chlorine atom. It acts as an agonist at melatonin receptors, which are found in various tissues throughout the body. Activation of these receptors leads to a variety of physiological effects, including regulation of the sleep-wake cycle, modulation of immune function, and inhibition of oxidative stress.
生化学的および生理学的効果
2-Chloromelatonin has been shown to have a variety of biochemical and physiological effects. It has been found to increase antioxidant enzyme activity, reduce oxidative stress, and decrease inflammation. It also has neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function. Additionally, it has been shown to regulate the sleep-wake cycle and improve sleep quality.
実験室実験の利点と制限
One advantage of using 2-Chloromelatonin in lab experiments is that it is a stable compound that can be easily synthesized and purified. It also has a longer half-life than melatonin, which allows for a longer duration of action. However, one limitation is that it is not widely available commercially, which can make it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on 2-Chloromelatonin. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and anti-inflammatory effects.
合成法
The synthesis of 2-Chloromelatonin involves the chlorination of melatonin with thionyl chloride. The resulting compound has a chlorine atom attached to the 2-position of the indole ring. This modification alters the pharmacological properties of melatonin, resulting in a compound with different physiological effects.
科学的研究の応用
2-Chloromelatonin has been studied for its potential therapeutic applications, including as an antioxidant, anti-inflammatory, and neuroprotective agent. It has also been investigated for its potential use in the treatment of sleep disorders, cancer, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
118747-02-7 |
|---|---|
製品名 |
2-Chloromelatonin |
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC名 |
N-[2-(2-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) |
InChIキー |
NCUNCNOQCUAVBX-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |
正規SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |
同義語 |
2-chloromelatonin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




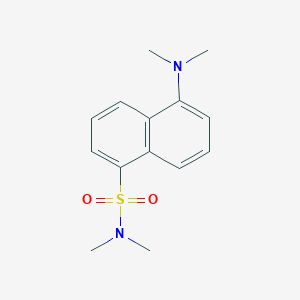








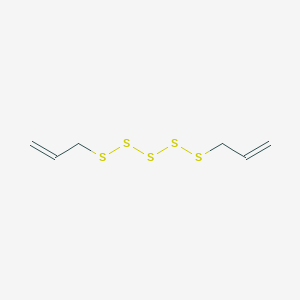
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
